

# Orotaldehyde CAS number and IUPAC nomenclature

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## Compound of Interest

Compound Name: Orotaldehyde

Cat. No.: B3021436

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## An In-depth Technical Guide to Orotaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **orotaldehyde**, a key heterocyclic aldehyde. It covers its chemical identity, physicochemical properties, synthesis, and reactivity, with a focus on experimental details and data presentation for a scientific audience.

## Chemical Identity and Nomenclature

**Orotaldehyde** is a pyrimidine derivative characterized by an aldehyde functional group at the 6-position of the uracil ring. Its unambiguous identification is crucial for scientific research and documentation.

Identifier	Value	Citation
CAS Number	36327-91-0	
IUPAC Name	1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxaldehyde	
Synonyms	2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde, Uracil-6-carboxaldehyde, 6-Formyluracil	
Molecular Formula	C <sub>5</sub> H <sub>4</sub> N <sub>2</sub> O <sub>3</sub>	
Molecular Weight	140.10 g/mol	

## Physicochemical and Spectroscopic Data

Understanding the physical and spectral properties of **orotaldehyde** is essential for its handling, characterization, and application in chemical synthesis and analysis.

Property	Value	Citation
Physical State	Solid	
UV-Vis Absorption ( $\lambda_{\text{max}}$ )	261 nm (hydrated form), 300 nm (anhydrous form)	[1]
Crystal Structure	Forms a monohydrate whose structure has been determined by a combination of powder X-ray diffraction and first-principles calculations. The molecules form hydrogen-bonded dimers.[1][2]	

Spectroscopic Analysis:

While specific, detailed spectra for **orotaldehyde** are not readily available in the public domain, the expected spectroscopic features can be inferred from its structure:

- <sup>1</sup>H NMR: The spectrum would be expected to show a characteristic downfield signal for the aldehydic proton (typically  $\delta$  9-10 ppm). Other signals would correspond to the proton on the pyrimidine ring and the N-H protons.
- <sup>13</sup>C NMR: The carbonyl carbon of the aldehyde would appear significantly downfield (around 190-200 ppm), in addition to the signals for the other carbons in the uracil ring.
- IR Spectroscopy: Key vibrational bands would include a strong C=O stretching frequency for the aldehyde (around 1680-1700 cm<sup>-1</sup>) and the urea carbonyls, as well as N-H stretching bands.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

## Synthesis of Orotaldehyde

The primary and most cited method for the synthesis of **orotaldehyde** is the oxidation of 6-methyluracil.

## Experimental Protocol: Oxidation of 6-Methyluracil

This procedure outlines the laboratory-scale synthesis of **orotaldehyde**.

Materials:

- 6-Methyluracil
- Selenium Dioxide (SeO<sub>2</sub>)
- Glacial Acetic Acid
- Sodium Bisulfite (5% solution)
- Activated Carbon

- Concentrated Hydrochloric Acid (HCl)

#### Procedure:

- A mixture of 6-methyluracil and selenium dioxide in glacial acetic acid is refluxed for approximately 6 hours.
- The reaction mixture is then filtered while hot to remove solid byproducts.
- The solvent is evaporated from the filtrate to yield the crude **orotaldehyde**.
- For purification, the crude product is dissolved in hot water.
- A 5% sodium bisulfite solution is added dropwise to the hot aqueous solution.
- The solution is subsequently boiled with activated carbon to remove colored impurities.
- The mixture is filtered to remove the activated carbon.
- The filtrate is acidified to a pH of 1 using concentrated hydrochloric acid to precipitate the purified **orotaldehyde**.

## Chemical Reactivity and Key Experimental Protocols

**Orotaldehyde** serves as a versatile intermediate in the synthesis of other pyrimidine derivatives. Its aldehyde functional group is amenable to both oxidation and reduction.

### Oxidation to Orotic Acid

The aldehyde group of **orotaldehyde** can be readily oxidized to a carboxylic acid, yielding orotic acid, a biologically significant molecule.

#### Experimental Protocol: Oxidation of **Orotaldehyde**

- **Oxidizing Agents:** Common oxidizing agents for converting aldehydes to carboxylic acids, such as potassium permanganate ( $\text{KMnO}_4$ ) or Jones reagent ( $\text{CrO}_3$  in sulfuric acid), can be employed.

- General Procedure:
  - **Orotaldehyde** is dissolved in a suitable solvent (e.g., acetone or water).
  - The oxidizing agent is added portion-wise, often at a controlled temperature (e.g., 0 °C to room temperature).
  - The reaction progress is monitored by a suitable technique (e.g., thin-layer chromatography).
  - Upon completion, the reaction is quenched, and the orotic acid product is isolated through extraction and/or crystallization.

## Reduction to 6-Hydroxymethyluracil

The aldehyde can be reduced to a primary alcohol, forming 6-hydroxymethyluracil.

### Experimental Protocol: Reduction of **Orotaldehyde**

- Reducing Agents: Sodium borohydride ( $\text{NaBH}_4$ ) is a common and effective reagent for the selective reduction of aldehydes.
- General Procedure:
  - **Orotaldehyde** is dissolved in a suitable solvent, typically an alcohol like ethanol or methanol.
  - Sodium borohydride is added portion-wise, usually at a reduced temperature (e.g., 0 °C) to control the reaction rate.
  - The reaction is stirred until completion, as monitored by TLC.
  - The reaction is quenched, typically with the addition of a weak acid.
  - The 6-hydroxymethyluracil product is then isolated via extraction and purified by crystallization or chromatography.

## Logical and Experimental Workflows

The following diagrams illustrate the synthesis and key reactions of **orotaldehyde**.

Caption: Synthesis of **Orotaldehyde** from 6-Methyluracil.

Caption: Key Reactions of **Orotaldehyde**.

## Biological Significance

While **orotaldehyde** itself is not extensively documented as a direct participant in major metabolic pathways, its oxidized form, orotic acid, is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides. Therefore, **orotaldehyde** is a valuable synthetic precursor for studying this and related biological processes. Derivatives of **orotaldehyde** have been investigated for a range of potential biological activities, although this is an area of ongoing research.

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## References

- 1. Orotaldehyde | 36327-91-0 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
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